REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.[CH:10](OCC)(OCC)OCC>>[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:10]=[N:9][N:8]=2)[CH:7]=1
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
|
IC=1C=CC(=NC1)NN
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Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was warmed
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Type
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TEMPERATURE
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Details
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at reflux for 18 h
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Duration
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18 h
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Type
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CONCENTRATION
|
Details
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the reaction mixture was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was dissolved in 250 mL of dichloromethane
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Type
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FILTRATION
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Details
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was filtered through a pad of silica gel
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Type
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WASH
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Details
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The pad was washed with 20% methanol/dichloromethane
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Type
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WASH
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Details
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to elute the compound from the silica gel
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Type
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CONCENTRATION
|
Details
|
this filtrate was concentrated to dryness
|
Type
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DISSOLUTION
|
Details
|
redissolved in dichloromethane
|
Type
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ADDITION
|
Details
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Addition of hexanes
|
Type
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CUSTOM
|
Details
|
afforded a precipitate, which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to half volume
|
Type
|
ADDITION
|
Details
|
was then diluted with additional hexanes
|
Type
|
CUSTOM
|
Details
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to yield a second crop of product
|
Type
|
CUSTOM
|
Details
|
The combined solids were dried in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC=2N(C1)C=NN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |